Bixafen-desmethyl

描述

Bixafen-desmethyl is a metabolite of bixafen, a pyrazole-carboxamide fungicide. Bixafen is primarily used to control stem and leaf diseases in cereals. This compound retains some of the fungicidal properties of its parent compound and is often studied for its environmental persistence and potential impacts on non-target organisms .

作用机制

Target of Action

Bixafen-desmethyl, like its parent compound Bixafen, primarily targets the mitochondrial respiratory complex II in fungi . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration. By inhibiting this complex, this compound disrupts the energy production in fungal cells, leading to their death .

Mode of Action

this compound binds to the mitochondrial respiratory complex II, inhibiting its function . This binding prevents the transfer of electrons from succinate to ubiquinone, a critical step in the electron transport chain. As a result, the production of ATP, the primary energy currency of the cell, is disrupted, leading to energy depletion and eventual cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain, specifically at the level of the mitochondrial respiratory complex II . The inhibition of this complex disrupts the normal flow of electrons, preventing the formation of a proton gradient across the mitochondrial membrane. This gradient is necessary for ATP synthesis. Therefore, the disruption of this process leads to energy depletion in the fungal cell, inhibiting growth and proliferation .

Pharmacokinetics

It is known that bixafen, the parent compound, is persistent in soil This suggests that this compound may also have similar environmental persistence

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth and proliferation. By disrupting energy production within the fungal cell, this compound induces cell death . This makes it an effective fungicide for controlling diseases in various crops .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, Bixafen, the parent compound, is known to be persistent in soil . This suggests that soil composition, pH, and moisture levels could potentially impact the persistence and efficacy of this compound. Additionally, the compound’s efficacy may be influenced by the specific fungal species present, as well as their growth stage and resistance mechanisms

生化分析

Biochemical Properties

Bixafen-desmethyl plays a crucial role in biochemical reactions by inhibiting the enzyme succinate dehydrogenase, which is part of complex II in the mitochondrial respiratory chain . This inhibition disrupts the electron transport chain, leading to a reduction in ATP production. This compound interacts with various biomolecules, including enzymes and proteins involved in mitochondrial respiration. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of succinate dehydrogenase, preventing the normal substrate from accessing the enzyme .

Cellular Effects

This compound affects various types of cells and cellular processes by disrupting mitochondrial function. This disruption leads to a decrease in ATP production, which can affect cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound can inhibit fungal growth by impairing the energy production necessary for fungal proliferation . In animal cells, the compound’s impact on mitochondrial function can lead to altered cellular metabolism and potential cytotoxicity at higher concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the succinate dehydrogenase enzyme in the mitochondrial respiratory chain. By occupying the enzyme’s active site, this compound prevents the normal substrate, succinate, from binding and undergoing oxidation. This inhibition leads to a disruption in the electron transport chain, reducing the production of ATP and ultimately affecting cellular energy levels . Additionally, this compound may induce changes in gene expression related to mitochondrial function and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and exposure to light. Studies have shown that this compound can persist in soil and plant tissues for extended periods, leading to long-term effects on cellular function . In vitro studies have demonstrated that prolonged exposure to this compound can result in sustained inhibition of mitochondrial respiration and reduced cellular viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild disruptions in mitochondrial function without significant toxicity. At higher doses, this compound can lead to severe inhibition of mitochondrial respiration, resulting in cytotoxicity and potential organ damage . Animal studies have shown that high doses of this compound can cause adverse effects such as liver and kidney damage, highlighting the importance of dosage regulation in agricultural applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation from bixafen. The compound is metabolized by enzymes in the liver, leading to the formation of various metabolites that are excreted through urine and feces . This compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and detoxification . The metabolic pathways of this compound also involve conjugation reactions that enhance its solubility and facilitate excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . This compound may also interact with transport proteins that facilitate its movement across cellular compartments . In plant tissues, the compound can be translocated from roots to shoots, affecting fungal pathogens throughout the plant .

Subcellular Localization

This compound is primarily localized in the mitochondria, where it inhibits succinate dehydrogenase and disrupts mitochondrial respiration . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell . In addition to mitochondria, this compound may also accumulate in other organelles such as the endoplasmic reticulum and lysosomes, where it can affect cellular function .

准备方法

The synthesis of bixafen-desmethyl involves the demethylation of bixafen. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired demethylation. Industrial production methods for bixafen and its metabolites, including this compound, often involve large-scale chemical synthesis processes that ensure high yield and purity. The exact reaction conditions and reagents used in these processes are proprietary and may vary between manufacturers .

化学反应分析

Bixafen-desmethyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized metabolites.

Reduction: Under certain conditions, this compound can be reduced to other derivatives.

Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Bixafen-desmethyl is extensively studied in various scientific fields:

Chemistry: It is used to understand the degradation pathways of bixafen and its environmental fate.

Biology: Research focuses on its effects on non-target organisms and its potential bioaccumulation.

Medicine: While not directly used in medicine, studies on this compound contribute to understanding the safety and efficacy of fungicides.

Industry: It is relevant in the development of safer and more effective fungicides, as well as in environmental monitoring and regulation .

相似化合物的比较

Bixafen-desmethyl is compared with other similar fungicidal compounds, such as:

Penflufen: Another pyrazole-carboxamide fungicide with similar modes of action.

Fluopyram: A fungicide that also targets mitochondrial respiration but with different binding sites.

Isoflucypram: Under development for controlling leaf spot diseases, exhibiting efficacy similar to bixafen

This compound is unique due to its specific binding affinity and environmental persistence, making it a compound of interest for both efficacy and environmental impact studies.

生物活性

Bixafen-desmethyl, a significant metabolite of the fungicide bixafen, has garnered attention due to its biological activity and implications in agricultural practices. This article delves into the biological properties, metabolism, toxicity, and environmental fate of this compound, supported by relevant data tables and research findings.

Overview of Bixafen and Its Metabolite

Bixafen is a broad-spectrum fungicide belonging to the pyrazole class, primarily used in the control of various fungal pathogens in crops. This compound is one of its principal metabolites, formed through the demethylation process during metabolism. Understanding the biological activity of this compound is crucial for assessing its environmental impact and safety in agricultural applications.

Metabolism and Pharmacokinetics

Metabolic Pathways:

Bixafen undergoes extensive metabolism in both plants and animals, leading to several metabolites, including this compound. The primary metabolic pathways involve:

- Demethylation : The removal of methyl groups from the pyrazole ring.

- Hydroxylation : Subsequent hydroxylation of either the parent compound or its demethylated forms.

These processes result in various hydroxylated compounds that exhibit differing biological activities.

Pharmacokinetic Studies:

Research indicates that bixafen is rapidly absorbed and distributed throughout the body. A study involving Wistar rats demonstrated that:

- Absorption : Approximately 86% of the administered dose was absorbed.

- Excretion : The majority (over 91%) was excreted via feces within 24 hours, indicating a low potential for bioaccumulation .

The pharmacokinetic parameters are summarized in Table 1:

| Parameter | Male Rats (2 mg/kg) | Female Rats (2 mg/kg) | Male Rats (50 mg/kg) | Female Rats (50 mg/kg) |

|---|---|---|---|---|

| Cmax (µg/mL) | 0.49 | 0.56 | 6.55 | 5.39 |

| Tmax (h) | 2.0 | 4.0 | 8.0 | 8.0 |

| t½ (h) | 0.46 | 0.61 | 0.52 | 0.05 |

Biological Activity

This compound exhibits notable fungicidal activity against various fungal pathogens. Its action mechanism primarily involves the inhibition of succinate dehydrogenase, an essential enzyme in the mitochondrial respiratory chain of fungi . This inhibition disrupts energy production within fungal cells, leading to cell death.

Toxicity Studies

Acute Toxicity:

In acute toxicity studies on rats, bixafen showed low oral toxicity (LD50 >2000 mg/kg), with minor irritant effects observed on skin and eyes .

Chronic Toxicity:

Long-term studies indicated systemic toxicity characterized by liver hypertrophy and thyroid effects at higher doses but no evidence of carcinogenic potential .

Developmental and Reproductive Toxicity:

this compound did not demonstrate significant reproductive or developmental toxicity in animal studies, although maternal toxicity was noted at high doses .

Environmental Fate

This compound's environmental behavior is critical for assessing its ecological impact:

- Residue Analysis : Studies have shown that residues persist in plant tissues but degrade over time under field conditions.

- Soil Metabolism : The compound undergoes degradation in soil, with half-lives varying based on environmental conditions .

Case Studies

- Field Trials : In trials assessing bixafen's efficacy against fungal diseases in wheat and barley, both bixafen and its metabolite demonstrated effective control with minimal phytotoxicity.

- Environmental Monitoring : Studies monitoring pesticide residues in water bodies adjacent to agricultural fields revealed low levels of this compound, suggesting effective degradation processes post-application .

属性

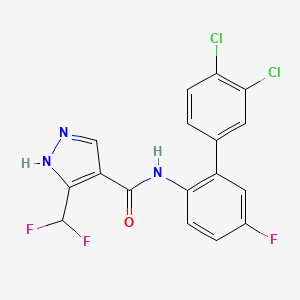

IUPAC Name |

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2F3N3O/c18-12-3-1-8(5-13(12)19)10-6-9(20)2-4-14(10)24-17(26)11-7-23-25-15(11)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKWJIRAAGGZFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。